6-Methylhepta-4,5-dien-1-ol
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Overview
Description
6-Methylhepta-4,5-dien-1-ol is an organic compound with the molecular formula C8H12O. It is a member of the class of compounds known as allenes, which are characterized by having two adjacent carbon-carbon double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhepta-4,5-dien-1-ol can be synthesized through several methods. One common approach involves the use of dimethylallene as a starting material. The synthesis typically involves the addition of n-butyllithium (n-BuLi) to dimethylallene, followed by a reaction with formaldehyde to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methylhepta-4,5-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Methylhepta-4,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Methylhepta-4,5-dien-1-ol involves its reactivity due to the presence of the allene structure. The compound can participate in various chemical reactions, including cycloadditions and nucleophilic additions, due to the electron-rich nature of the double bonds. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Camphorene: Another compound with a similar structure, used in the synthesis of complex organic molecules.
4-Methyl-1,6-heptadien-4-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Methylhepta-4,5-dien-1-ol is unique due to its specific allene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
CAS No. |
60431-22-3 |
---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h4,9H,3,5,7H2,1-2H3 |
InChI Key |
LOEXNKPJKIFMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCCCO)C |
Origin of Product |
United States |
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